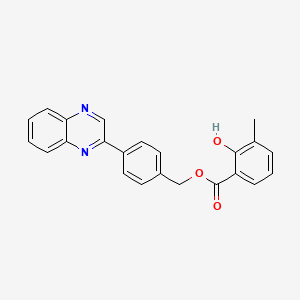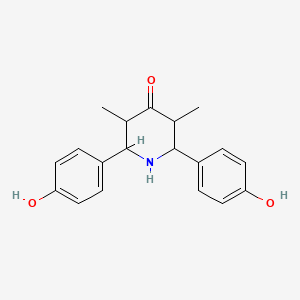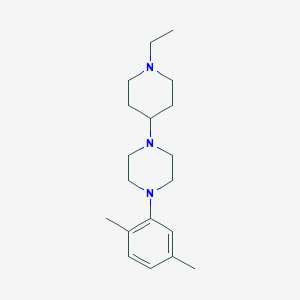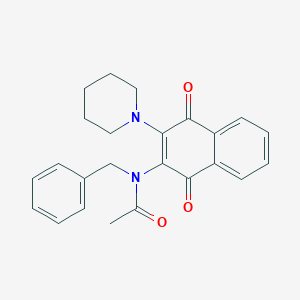![molecular formula C25H19ClO4 B4886933 7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B4886933.png)
7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a biphenyl group, a chromenone core, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the biphenyl and chromenone intermediates. The biphenyl group can be synthesized through Suzuki-Miyaura cross-coupling reactions, which involve the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and chromenone moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the biphenyl or chromenone rings .
科学研究应用
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE has several scientific research applications:
作用机制
The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and chromenone moieties can interact with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds and other interactions with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a biphenyl structure, used to treat pain and inflammation.
Uniqueness
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE is unique due to its combination of a biphenyl group and a chromenone core, along with various functional groups. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications .
属性
IUPAC Name |
6-chloro-4-ethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO4/c1-2-16-12-25(28)30-23-14-24(21(26)13-20(16)23)29-15-22(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYSXEZWXQYGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[(phenylcarbamothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)

![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)
![2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]amino]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B4886876.png)


![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)

![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)

![8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione](/img/structure/B4886971.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4886980.png)
